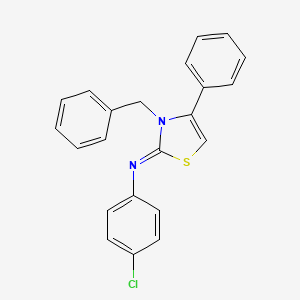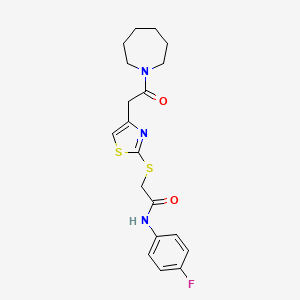
1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both pyridine and pyrrole rings
作用机制
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde.
Mode of Action
Related compounds have been shown to interact with their targets, leading to various biological activities . It’s plausible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to possess various biological activities, affecting a range of biochemical pathways . It’s possible that this compound may have similar effects.
Result of Action
Related compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s plausible that this compound may have similar effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of pyridine-2-carbaldehyde with a suitable pyrrole derivative. One common method involves the use of a Vilsmeier-Haack reaction, where the pyrrole is treated with a formylating agent such as DMF and POCl3 to introduce the aldehyde group at the 2-position of the pyrrole ring. The reaction conditions usually involve heating the mixture to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound.
化学反应分析
Types of Reactions
1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for treating various diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
相似化合物的比较
Similar Compounds
2-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde: Lacks the methyl group at the 1-position of the pyrrole ring.
1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde: The pyridine ring is substituted at the 3-position instead of the 2-position.
1-methyl-5-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde: The aldehyde group is at the 3-position of the pyrrole ring instead of the 2-position.
Uniqueness
1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and binding properties. The presence of both pyridine and pyrrole rings in the same molecule allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.
属性
IUPAC Name |
1-methyl-5-pyridin-2-ylpyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-9(8-14)5-6-11(13)10-4-2-3-7-12-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHGAGCGFMNUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C2=CC=CC=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B2634543.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2634544.png)



![1,7-Dicyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2634548.png)

![2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile](/img/structure/B2634554.png)
![N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]but-2-ynamide](/img/structure/B2634555.png)

![5-chloro-6-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2634560.png)
![3-amino-N-(4-phenoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2634561.png)
methanone](/img/structure/B2634562.png)

